LTX-315

描述

属性

IUPAC Name |

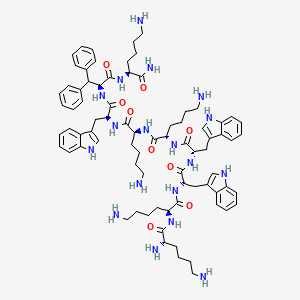

(2S)-2,6-diamino-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H106N18O9/c79-38-18-13-30-57(84)71(98)90-62(35-15-20-40-81)73(100)93-66(44-52-47-87-59-32-11-8-28-55(52)59)76(103)95-65(43-51-46-86-58-31-10-7-27-54(51)58)75(102)92-63(36-16-21-41-82)72(99)91-64(37-17-22-42-83)74(101)94-67(45-53-48-88-60-33-12-9-29-56(53)60)77(104)96-69(78(105)89-61(70(85)97)34-14-19-39-80)68(49-23-3-1-4-24-49)50-25-5-2-6-26-50/h1-12,23-29,31-33,46-48,57,61-69,86-88H,13-22,30,34-45,79-84H2,(H2,85,97)(H,89,105)(H,90,98)(H,91,99)(H,92,102)(H,93,100)(H,94,101)(H,95,103)(H,96,104)/t57-,61-,62-,63-,64-,65-,66-,67-,69-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAKLYWEFZCVIT-TVEKFXMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H106N18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1439.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345407-05-7 | |

| Record name | LTX-315 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345407057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LTX-315 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RUXOTEMITIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75FBL12IZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LTX-315: An In-Depth Technical Guide to its Immunogenic Cell Death Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTX-315 is a first-in-class, nine-amino-acid, non-naturally occurring oncolytic peptide currently under clinical investigation for the treatment of various solid tumors.[1][2] Derived from bovine lactoferricin, this compound represents a novel immunotherapeutic approach that not only directly lyses tumor cells but also stimulates a robust and durable anti-tumor immune response.[3][4] This is achieved through the induction of immunogenic cell death (ICD), a unique form of regulated cell death that triggers an adaptive immune response against tumor-associated antigens. This technical guide provides a comprehensive overview of the this compound-mediated immunogenic cell death pathway, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: Inducing Immunogenic Cell Death

This compound's primary mechanism of action is the direct induction of necrotic cell death in cancer cells, a process that is critical for initiating a subsequent anti-tumor immune cascade.[5] The peptide's cationic and amphipathic properties facilitate its interaction with and disruption of the negatively charged cancer cell membranes, leading to rapid cell lysis.[3][6] This membranolytic activity extends to intracellular organelles, particularly the mitochondria, further contributing to cell death and the release of crucial immunomodulatory molecules.[7][8]

The lytic cell death induced by this compound is characterized by the release of a specific set of molecules known as Damage-Associated Molecular Patterns (DAMPs). These endogenous molecules, when released from dying cancer cells, act as "danger signals" to the immune system, effectively transforming the tumor microenvironment from an immunosuppressive to an immunogenic state.[4][8] The key DAMPs released following this compound treatment include:

-

Adenosine Triphosphate (ATP): Released from dying cells, extracellular ATP acts as a "find-me" signal, recruiting antigen-presenting cells (APCs), such as dendritic cells (DCs), to the tumor site.[7][9]

-

High Mobility Group Box 1 (HMGB1): This nuclear protein, when translocated to the extracellular space, binds to Toll-like receptors (TLRs) on DCs, promoting their maturation and antigen presentation capabilities.

-

Calreticulin (B1178941) (CRT): The exposure of CRT on the surface of dying tumor cells acts as a potent "eat-me" signal, facilitating their engulfment by DCs and subsequent cross-presentation of tumor antigens to T cells.[7][8]

The release of these DAMPs, in conjunction with tumor-associated antigens from the lysed cells, orchestrates the activation and maturation of dendritic cells. These activated DCs then migrate to the draining lymph nodes to prime and activate tumor-specific CD8+ cytotoxic T lymphocytes (CTLs).[10] These CTLs then infiltrate the tumor, recognizing and eliminating remaining cancer cells, leading to tumor regression.[3][11] Furthermore, this process can induce a systemic, long-lasting anti-tumor immunity, potentially leading to the regression of distant, untreated lesions, an effect known as the abscopal effect.[11]

Signaling and Experimental Workflow Diagrams

This compound Immunogenic Cell Death Signaling Pathway

Caption: this compound induced immunogenic cell death pathway.

Experimental Workflow for Assessing this compound Induced ICD

Caption: Experimental workflow for assessing this compound induced ICD.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound

| Animal Model | Tumor Type | This compound Treatment Regimen | Key Findings | Reference |

| PVG rats | Fibrosarcoma (rTMSCs) | 1 mg daily for 7 days (intratumoral) | Complete regression of treated tumors; induction of a systemic, T-cell dependent immune response; regression of distal, non-treated tumors (abscopal effect). | [12] |

| C57BL/6 mice | B16F10 Melanoma | 3 doses of 1 mg on consecutive days (intratumoral) | Increased infiltration of cytotoxic CD8+ T cells into the tumor. | [10] |

Table 2: Clinical Efficacy and Safety of this compound (Phase I, NCT01986426)

| Parameter | Finding | Reference |

| Efficacy | ||

| Tumor Volume Reduction (≥30% in injected tumors) | 29% of patients | [11][13] |

| Intralesional CD8+ T cell increase | 86% (12/14) of evaluable biopsies | [11][13][14] |

| T-cell Clone Expansion (in peripheral blood) | Significant expansion post-treatment, with 49% of expanded clones found in post-treatment tumor biopsies. | [13][14] |

| Abscopal Effect | Evidence of abscopal responses observed. | [11][13] |

| Safety (Most Common Treatment-Related Adverse Events) | ||

| Grade 1-2 Hypotension | 46% of patients | [11][13] |

| Grade 1-2 Flushing | 28% of patients | [11][13] |

| Injection Site Reactions | 38% of patients | [13] |

| Grade 3 Hypersensitivity/Anaphylaxis | 10% of patients | [11][13] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the immunogenic cell death pathway induced by this compound, based on available literature.

ATP Release Assay

-

Principle: To quantify the amount of ATP released from this compound-treated cells into the supernatant using a luciferase-based assay.

-

Methodology:

-

Seed tumor cells (e.g., A375 human melanoma) in a suitable plate and allow them to adhere.[9]

-

Treat the cells with this compound (e.g., 35 µM) for various time points (e.g., 1-15 minutes).[9]

-

Collect the supernatant at each time point.

-

Use a commercial ATP luciferase assay kit (e.g., Enliten ATP luciferase assay kit, Promega) according to the manufacturer's instructions.[9]

-

Measure luminescence using a luminometer.

-

Untreated cells serve as a negative control.

-

HMGB1 Release Assay (Western Blot)

-

Principle: To detect the translocation of HMGB1 from the cell nucleus to the extracellular supernatant following this compound treatment.

-

Methodology:

-

Treat tumor cells (e.g., A375 human melanoma) with this compound (e.g., 35 µM) for various time points.[5]

-

Separate the cell lysate and the supernatant.

-

Prepare protein samples from both the lysate and the supernatant.

-

Perform SDS-PAGE to separate the proteins by size.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for HMGB1.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and imaging system.[15][16]

-

A gradual decrease of HMGB1 in the cell lysate and a corresponding increase in the supernatant indicates release.[5]

-

Calreticulin (CRT) Exposure Assay (Flow Cytometry)

-

Principle: To quantify the percentage of viable cells exposing CRT on their surface after this compound treatment.

-

Methodology:

-

Treat tumor cells (e.g., U2OS osteosarcoma) with various concentrations of this compound for different durations (e.g., 6 and 24 hours).[8]

-

Harvest the cells and wash them with a suitable buffer.

-

Incubate the cells with a primary antibody against CRT.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Co-stain the cells with a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.

-

Analyze the cells using a flow cytometer to determine the percentage of viable, CRT-positive cells.[17]

-

In Vivo Tumor Growth and Immune Infiltration Analysis

-

Principle: To evaluate the anti-tumor efficacy of this compound and its effect on the tumor immune microenvironment in a syngeneic mouse model.

-

Methodology:

-

Inoculate immunocompetent mice (e.g., C57BL/6) subcutaneously with a syngeneic tumor cell line (e.g., B16F10 melanoma).[10]

-

Once tumors are established, administer this compound intratumorally according to a defined schedule (e.g., 1 mg/50 µl PBS for 3 consecutive days).[10]

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

At the end of the experiment, or at specified time points, excise the tumors.

-

Process the tumors for immunohistochemistry (IHC) or flow cytometry to analyze the infiltration of immune cells, particularly CD8+ T cells.[10]

-

For abscopal effect studies, a second, untreated tumor is established on the contralateral flank and its growth is monitored.[12]

-

Conclusion

This compound is a promising oncolytic peptide that leverages a unique mechanism of action to induce immunogenic cell death. By directly lysing tumor cells and triggering the release of DAMPs, this compound effectively reprograms the tumor microenvironment, fostering a robust and specific anti-tumor immune response. The data from both preclinical and early-phase clinical studies support its potential as a valuable addition to the cancer immunotherapy landscape, both as a monotherapy and in combination with other immunomodulatory agents. Further research and clinical development will continue to elucidate the full therapeutic potential of this innovative agent.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. verrica.com [verrica.com]

- 4. lytixbiopharma.com [lytixbiopharma.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The oncolytic peptide this compound triggers immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Safety, Antitumor Activity, and T-cell Responses in a Dose-Ranging Phase I Trial of the Oncolytic Peptide this compound in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. origene.com [origene.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

LTX-315 Preclinical Toxicology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTX-315 is a first-in-class oncolytic peptide immunotherapy designed for intratumoral administration. As a synthetic, 9-mer cationic peptide derived from bovine lactoferricin, this compound represents a novel approach in immuno-oncology. Its primary mechanism of action involves the direct lysis of cancer cells, leading to immunogenic cell death (ICD) and the subsequent activation of a systemic anti-tumor immune response. This guide provides a comprehensive overview of the available preclinical toxicology and safety pharmacology data for this compound, intended to inform researchers, scientists, and professionals involved in drug development. While specific quantitative toxicology data, such as LD50 and No-Observed-Adverse-Effect Level (NOAEL), are not publicly available, this document synthesizes findings from various preclinical and early clinical studies to build a profile of its safety and tolerability.

Core Mechanism of Action

This compound's oncolytic activity is initiated by its electrostatic interaction with the negatively charged components of cancer cell membranes. This interaction leads to membrane disruption, causing rapid tumor cell necrosis.[1][2] The lytic process releases a cascade of damage-associated molecular patterns (DAMPs), including ATP, high-mobility group box 1 (HMGB1), and calreticulin.[3][4] These DAMPs act as "danger signals" that recruit and activate antigen-presenting cells (APCs), such as dendritic cells, within the tumor microenvironment. Activated APCs then process and present tumor-associated antigens to T-cells, initiating a tumor-specific adaptive immune response characterized by the infiltration of cytotoxic CD8+ T-cells.[1][2][5] This mechanism not only targets the injected tumor but also has the potential to induce systemic, long-lasting anti-tumor immunity, an "abscopal effect," capable of targeting distant metastases.[3][6]

Preclinical Safety and Tolerability

Publicly available literature on this compound focuses predominantly on its efficacy and immunomodulatory effects. Formal Good Laboratory Practice (GLP)-compliant toxicology studies with detailed quantitative data such as LD50 and NOAEL values are not extensively reported in peer-reviewed publications or public-facing documents. However, numerous preclinical studies in various animal models, including mice and rats, have consistently reported a favorable safety profile with minimal systemic toxicity when this compound is administered intratumorally.[6]

In Vitro Cytotoxicity

This compound has demonstrated selective cytotoxicity against a broad panel of human and murine cancer cell lines, including those with multi-drug resistance.[3] Notably, it exhibits lower activity against normal, non-malignant cells, suggesting a therapeutic window.[3]

In Vivo Observations

Preclinical studies in syngeneic mouse models of melanoma, sarcoma, and breast cancer, as well as in a rat fibrosarcoma model, have shown that intratumoral injection of this compound is well-tolerated.[5][6][7] The primary observed local effects are consistent with its mechanism of action and include tumor necrosis and inflammation at the injection site. Systemic side effects have been reported as minimal and transient in these models. One study in a rat sarcoma model noted no adverse effects on the behavior and physiology of the treated animals.[6]

Clinical Safety Profile (Phase I)

Data from a Phase I dose-escalation study in patients with advanced solid tumors provides valuable insight into the safety and tolerability of this compound in humans. The most frequently observed treatment-related adverse events were transient and generally low-grade.

Table 1: Summary of Treatment-Related Adverse Events in a Phase I Clinical Trial of this compound [2][8][9]

| Adverse Event Category | Specific Events | Grade 1-2 Incidence | Grade 3 Incidence |

| Vascular Disorders | Transient Hypotension, Flushing | 46% (Hypotension), 28% (Flushing) | - |

| Injection Site Reactions | Pruritus, Rash, Paresthesia, Pain | 38% (Overall) | - |

| Immune-Related | Hypersensitivity/Anaphylaxis | - | 10% |

These findings indicate a manageable safety profile for intratumorally administered this compound, with the most significant toxicity being hypersensitivity reactions.

Experimental Protocols

Detailed protocols for formal toxicology studies are not publicly available. However, the methodologies for preclinical efficacy and mechanistic studies have been described.

General In Vivo Efficacy and Safety Study Protocol (Composite)

-

Animal Models: Syngeneic tumor models in immunocompetent mice (e.g., C57BL/6 mice bearing B16F10 melanoma or MCA205 sarcoma) or rats (e.g., PVG rats with rTMSC fibrosarcoma).[5][6]

-

Tumor Induction: Subcutaneous injection of a specified number of tumor cells into the flank of the animals. Tumors are allowed to grow to a predetermined size before treatment initiation.

-

Treatment Administration: this compound is administered via intratumoral injection. The dose, volume, and frequency of injections vary between studies.

-

Monitoring: Tumor growth is monitored by caliper measurements. Animal well-being is assessed through regular observation of behavior, body weight, and general health status.

-

Endpoint Analysis: At the study endpoint, tumors and other organs may be harvested for histological analysis, immunohistochemistry (e.g., for CD8+ T-cell infiltration), and flow cytometry to characterize the immune cell populations.

Visualizations

Signaling Pathway of this compound Induced Immunogenic Cell Death

Caption: this compound signaling pathway leading to immunogenic cell death and systemic anti-tumor immunity.

Experimental Workflow for Preclinical In Vivo Studies

Caption: Generalized experimental workflow for evaluating this compound in preclinical animal models.

Conclusion

This compound is an oncolytic peptide with a well-defined mechanism of action that leverages the host immune system to fight cancer. While detailed quantitative preclinical toxicology data are not publicly available, the existing body of research from in vitro, in vivo, and early clinical studies suggests a manageable safety profile, particularly given its intended intratumoral route of administration. The primary toxicities appear to be localized to the injection site and manageable, transient systemic effects. For drug development professionals, this profile supports the continued investigation of this compound, both as a monotherapy and in combination with other immunotherapies, for the treatment of solid tumors. Further disclosure of formal preclinical safety study results would be beneficial for a more complete risk assessment.

References

- 1. lytixbiopharma.com [lytixbiopharma.com]

- 2. verrica.com [verrica.com]

- 3. This compound-enabled, radiotherapy-boosted immunotherapeutic control of breast cancer by NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. verrica.com [verrica.com]

- 5. trial.medpath.com [trial.medpath.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. lytixbiopharma.com [lytixbiopharma.com]

- 8. This compound and adoptive cell therapy using tumor-infiltrating lymphocytes generate tumor specific T cells in patients with metastatic soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, Antitumor Activity, and T-cell Responses in a Dose-Ranging Phase I Trial of the Oncolytic Peptide this compound in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mode of Action of the Oncolytic Peptide LTX-315

Introduction

LTX-315 is a first-in-class, synthetic 9-mer cationic oncolytic peptide engineered from bovine lactoferricin.[1][2][3] It represents a novel immunotherapeutic approach designed for intratumoral administration. Its mechanism of action is multifaceted, initiating a cascade of events that leads to direct tumor cell lysis, induction of immunogenic cell death (ICD), and a profound reprogramming of the tumor microenvironment (TME) to foster a robust, systemic, and lasting anti-tumor immune response.[1][4][5] This guide provides a detailed technical overview of this compound's mode of action, supported by preclinical and clinical data, experimental methodologies, and visual diagrams for drug development professionals, researchers, and scientists.

Core Mechanism: Direct Oncolysis and Induction of Immunogenic Cell Death (ICD)

The primary mechanism of this compound involves the direct and rapid destruction of cancer cell membranes, leading to necrotic cell death and the release of key immunostimulatory molecules.[6][7] This process is characterized by its speed, with cell death occurring within minutes to hours of exposure.[8][9]

1.1 Membrane Perturbation and Lysis

As a cationic and amphipathic peptide, this compound is selectively attracted to the anionic components, such as phosphatidylserine, which are more abundant on the outer surface of cancer cell membranes compared to normal cells.[5][10] This interaction facilitates the peptide's insertion into and disruption of the plasma membrane's integrity.[8][11] This membranolytic activity is not dependent on active transport mechanisms like endocytosis and occurs rapidly even at low temperatures.[8]

Beyond the plasma membrane, this compound is also internalized at lower concentrations, where it targets and perturbs the membranes of intracellular organelles, most notably the mitochondria.[6][8][9] This leads to mitochondrial membrane depolarization, altered morphology, and functional collapse, contributing significantly to the cell's demise.[8][9][12]

1.2 Release of Damage-Associated Molecular Patterns (DAMPs)

The lytic, necrotic cell death induced by this compound is immunogenic, characterized by the release of a host of Damage-Associated Molecular Patterns (DAMPs).[1][5][13] These molecules act as potent "danger signals" to the innate immune system. Key DAMPs released upon this compound treatment include:

-

ATP (Adenosine Triphosphate): Released into the extracellular space, ATP acts as a "find-me" signal, recruiting antigen-presenting cells (APCs) like dendritic cells (DCs) to the tumor site.[5][12][14]

-

High Mobility Group Box 1 (HMGB1): This nuclear protein is released from dying cells and promotes DC maturation and function.[7][8][14]

-

Calreticulin (CRT): While not released, CRT is exposed on the surface of dying tumor cells, acting as an "eat-me" signal that facilitates their engulfment by DCs.[1][14]

-

Cytochrome C: The release of this mitochondrial protein into the extracellular space serves as another indicator of cellular damage and stress.[5][8][12]

The massive release of these DAMPs, along with a broad spectrum of tumor-associated antigens and neoantigens from the lysed cells, is the critical step that transforms the tumor site into an in situ vaccine.[1][2][5]

Immune Cascade and TME Reprogramming

The release of DAMPs and tumor antigens initiates a robust immune response orchestrated primarily by dendritic cells (DCs). This compound reprograms the TME from an immunosuppressive ("cold") state to an inflamed ("hot") state conducive to anti-tumor immunity.[1][4]

2.1 Dendritic Cell (DC) Maturation

This compound induces DC maturation through multiple, synergistic mechanisms:

-

Indirect Activation via DAMPs: Released DAMPs bind to pattern recognition receptors (PRRs) on DCs, triggering their activation and maturation.[15]

-

Direct Activation via TLR7: this compound can directly activate both conventional and plasmacytoid DCs by triggering Toll-like receptor 7 (TLR7).[15]

-

Nucleic Acid Complexes: The peptide can form complexes with DNA and RNA released from dying tumor cells. These complexes are immunostimulatory, activating TLR9 (for DNA) and other TLRs to further enhance DC maturation.[16]

This activation cascade is critically dependent on the cytosolic signal transducer MyD88 .[15][16][17] The maturation process ignites multiple downstream signaling pathways within the DC, including NF-κB and MAPKs, leading to the upregulation of costimulatory molecules (e.g., CD80, CD86), MHC molecules, and the production of pro-inflammatory cytokines like Type 1 Interferon.[16]

2.2 T-Cell Priming and Systemic Immunity

Mature DCs migrate to draining lymph nodes where they present the captured tumor antigens to naive T-cells. This leads to the priming and clonal expansion of tumor-specific CD4+ helper and CD8+ cytotoxic T-lymphocytes (CTLs).[1][2] These effector T-cells then circulate throughout the body, capable of recognizing and eliminating cancer cells at both the primary, treated tumor site and at distant, untreated metastatic sites (an abscopal effect).[5][10]

2.3 Reprogramming the Tumor Microenvironment

Intratumoral injection of this compound fundamentally alters the cellular composition of the TME.[1][4] Studies show a significant increase in the infiltration of effector T-cells, particularly CD8+ T-cells, into the tumor bed.[5][10][18] Concurrently, there is a decrease in the local abundance of immunosuppressive cell populations, including regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][10][18] This shift in the balance of effector to suppressor cells creates a highly inflamed TME that supports sustained anti-tumor activity.[18]

Quantitative Data Summary

The efficacy and immunomodulatory effects of this compound have been quantified in numerous preclinical and clinical studies.

Table 1: Preclinical Efficacy in Animal Models

| Model | Treatment Regimen | Outcome | Reference |

|---|---|---|---|

| Orthotopic B16 Melanoma | 1 mg/injection, 3 consecutive days | 80% of animals showed complete tumor regression. | [1][2] |

| MCA205 Sarcoma | Intratumoral injection | Complete regression of small tumors (20-25 mm²). | [2] |

| Rat Fibrosarcoma | Intratumoral injection | Complete regression of primary and distal non-treated lesions. | [5] |

| Braf/Pten-driven Melanoma | 3 consecutive daily injections | Profound anti-tumor effects and delayed progression. |[3][19] |

Table 2: Clinical Trial Efficacy and Safety (Phase I/II)

| Population / Cancer Type | Key Efficacy Outcome | Key Safety Findings | Reference |

|---|---|---|---|

| Advanced Solid Tumors (monotherapy) | 29% of patients had substantial volume reduction (≥30%) of injected tumors. | Most common AEs: transient hypotension (46%), flushing (28%), injection site reactions (38%). Grade 3: hypersensitivity/anaphylaxis (10%). | [10][20] |

| Basal Cell Carcinoma (BCC) | ~51% of treated tumors achieved complete elimination; 86% overall reduction in tumor size. | No treatment-related serious adverse events reported. | [21][22] |

| Metastatic Soft Tissue Sarcoma (with ACT) | Disease stabilization in 3 of 4 fully treated patients. | Not specified. | [23] |

| TNBC (with Pembrolizumab) | 17% Partial Response (PR), 25% Stable Disease (SD) in evaluable patients. | this compound with ICI is generally safe and tolerable. |[24] |

Table 3: Immunomodulatory Effects

| Parameter | Model / Setting | Result | Reference |

|---|---|---|---|

| CD8+ T-Cell Infiltration | Phase I Solid Tumor Patients | 86% (12/14) of biopsies showed an increase in intralesional CD8+ T-cells post-treatment. | [10] |

| T-Cell Infiltration | Rat Sarcoma Model (Treated Tumor) | Percentage of T-cells increased from 13.58% (untreated) to 28.35% (treated). | [5] |

| T-Cell Infiltration (Abscopal) | Rat Sarcoma Model (Untreated Distal Tumor) | Percentage of T-cells increased 3-fold from 11.83% (untreated) to 39.83% (treated). | [5] |

| T-Cell Clonal Expansion | Phase I Solid Tumor Patients | Significant expansion of T-cell clones in peripheral blood post-treatment; 49% of these were found in post-treatment tumor biopsies. | [10] |

| Immune Cell Populations | In Vivo Mouse Models | Decreased local abundance of immunosuppressive Tregs and myeloid-derived suppressor cells. |[1][10] |

Key Experimental Methodologies

The mechanisms of this compound have been elucidated through a variety of in vitro and in vivo experimental protocols.

4.1 In Vitro Cytotoxicity and Membrane Integrity Assay

-

Objective: To determine the speed and nature of this compound-induced cell death.

-

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., A375 melanoma) are cultured in appropriate media.[8][9]

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 12.5–200 µg/ml) for different time points (e.g., 5 minutes to 24 hours).[6][8]

-

Staining: Cells are co-stained with a fluorescent DNA-binding probe, such as Propidium Iodide (PI), which can only enter cells with a compromised plasma membrane.[8]

-

Analysis: The percentage of PI-positive (dead) cells is quantified using flow cytometry or fluorescence microscopy. Live-cell imaging with confocal microscopy can be used to observe the kinetics of membrane disruption in real-time.[8]

-

4.2 In Vitro DAMPs Release Assay

-

Objective: To quantify the release of immunogenic cell death markers.

-

Methodology:

-

Cell Treatment: Cancer cells (e.g., rat TMSC) are treated with this compound (e.g., at its IC50 concentration) for a time course (e.g., 5, 10, 30, 60 minutes).[5]

-

Supernatant Collection: At each time point, the cell culture supernatant is carefully collected.

-

Quantification:

-

4.3 In Vivo Tumor Model Efficacy Study

-

Objective: To evaluate the anti-tumor efficacy and systemic immune response in an immunocompetent host.

-

Methodology:

-

Tumor Inoculation: Immunocompetent mice (e.g., C57BL/6) are subcutaneously or orthotopically inoculated with syngeneic tumor cells (e.g., B16 melanoma).[1][2]

-

Treatment Initiation: When tumors reach a specified volume (e.g., 60-100 mm³), intratumoral treatment begins.[1][2]

-

Dosing Regimen: this compound (e.g., 1 mg in 50 µl) is injected directly into the tumor once daily for a set number of days (e.g., three consecutive days).[1][2]

-

Monitoring: Tumor volume is measured regularly with calipers. Animal survival is monitored. For abscopal effect studies, a second tumor is inoculated on the contralateral flank and left untreated.[5]

-

Immunological Analysis: At the study's end or at specific time points, tumors and spleens are harvested for analysis of immune cell infiltration (e.g., CD8+, Tregs) by immunohistochemistry (IHC) or flow cytometry.[5][10]

-

Conclusion

The oncolytic peptide this compound employs a powerful, dual mechanism of action. It first acts as a potent lytic agent, causing rapid, necrotic destruction of tumor cells. This action concurrently initiates the second phase of its activity: the induction of immunogenic cell death. By releasing a flood of DAMPs and tumor antigens, this compound effectively transforms the tumor into an in situ vaccine, driving the maturation of dendritic cells through MyD88-dependent pathways. This culminates in the reprogramming of the tumor microenvironment, promoting the infiltration of tumor-specific effector T-cells and establishing a systemic, durable anti-tumor immune response capable of targeting distant metastases. This multifaceted mode of action makes this compound a compelling agent for cancer immunotherapy, both as a monotherapy and in combination with other modalities like checkpoint inhibitors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. lytixbiopharma.com [lytixbiopharma.com]

- 3. This compound sequentially promotes lymphocyte-independent and lymphocyte-dependent antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a first-in-class oncolytic peptide that reprograms the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oncolytic peptide this compound induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The oncolytic peptide this compound triggers necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The oncolytic peptide this compound triggers immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Biophysical Characterization of this compound Anticancer Peptide Interactions with Model Membrane Platforms: Effect of Membrane Surface Charge | MDPI [mdpi.com]

- 12. lytixbiopharma.com [lytixbiopharma.com]

- 13. The oncolytic peptide this compound triggers immunogenic cell death [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. verrica.com [verrica.com]

- 20. drugdiscoverytoday.com [drugdiscoverytoday.com]

- 21. trial.medpath.com [trial.medpath.com]

- 22. Study: this compound Shows 86% Reduction in BCC Tumor Size - - PracticalDermatology [practicaldermatology.com]

- 23. Lytix Biopharma AS announces that this compound with Adoptive Cell Therapy has been shown to generate tumor-specific T cells and stabilize the disease in patients with metastatic soft tissue sarcoma (STS). [prnewswire.com]

- 24. ascopubs.org [ascopubs.org]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Core Mechanism of LTX-315: Targeting of Mitochondrial Membranes

Abstract

This compound is a first-in-class, 9-mer oncolytic peptide engineered for potent immunomodulatory and cytotoxic activity against cancer cells.[1][2] Derived from bovine lactoferricin, this synthetic cationic amphipathic peptide exerts its primary therapeutic effect by directly targeting and disrupting cellular membranes, with a pronounced tropism for the mitochondrial membranes of cancer cells.[3][4] This interaction triggers a rapid, unregulated necrotic cell death cascade, which is characterized by the hallmarks of immunogenic cell death (ICD).[3][5] The subsequent release of Damage-Associated Molecular Patterns (DAMPs) transforms the tumor microenvironment from immunologically "cold" to "hot," fostering a robust, T-cell-mediated anti-tumor immune response.[1][6] This whitepaper provides a detailed examination of the core mechanism of this compound, focusing on its interaction with mitochondrial membranes, the ensuing cellular events, and the downstream signaling pathways that culminate in systemic anti-tumor immunity.

Core Mechanism: Targeting Mitochondrial Membranes

The oncolytic activity of this compound is fundamentally linked to its physicochemical properties. As a cationic and amphipathic molecule, it preferentially interacts with the anionic components abundant on the outer surface of cancer cell membranes.[1] Following interaction with the plasma membrane, this compound is internalized and demonstrates significant accumulation within mitochondria.[7][8]

Subcellular fractionation of cancer cells treated with this compound, followed by mass spectrometric quantification, has confirmed that the peptide is highly enriched in the mitochondrial fraction.[7][9] This targeted accumulation is critical to its mechanism of action, which involves the direct permeabilization of both the outer and inner mitochondrial membranes.[7][10] This process is partially dependent on the pro-apoptotic proteins BAX and BAK, as cells lacking these proteins show reduced susceptibility to this compound-mediated killing.[7][9]

The direct consequences of this compound-induced mitochondrial membrane permeabilization (MMP) are profound and immediate:

-

Disruption of Mitochondrial Respiration: this compound causes an abrupt cessation of oxidative phosphorylation without a significant uncoupling effect.[7][9]

-

Dissipation of Mitochondrial Membrane Potential (Δψm): The peptide induces a rapid collapse of the inner mitochondrial membrane potential, a key indicator of mitochondrial integrity and function.[7][11]

-

Release of Intermembrane Space Proteins: The permeabilization of the outer mitochondrial membrane leads to the release of pro-apoptotic and pro-inflammatory factors into the cytosol, including Cytochrome C and SMAC (Second Mitochondria-derived Activator of Caspases).[7][11][12]

-

Morphological Disruption: Treatment with this compound leads to the fragmentation and significant alteration of the mitochondrial network's morphology.[7][11]

Cells engineered to have fewer or no mitochondria are notably more resistant to this compound, underscoring the central role of this organelle in the peptide's cytotoxic effect.[3][7]

Logical Relationship: this compound Mechanism of Action

Data Presentation: Quantitative Analysis

The effects of this compound have been quantified across numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

| Cell Line | Cancer Type | Resistance Profile | IC50 (µM) |

| A375 | Human Melanoma | - | ~17 |

| HL-60/ADR | Human Promyelocytic Leukemia | Adriamycin-Resistant | 11 ± 1 |

| MCF-7/mdr | Human Breast Adenocarcinoma | Multi-Drug Resistant | 13 ± 2 |

| IGROV-1/CDDP | Human Ovarian Adenocarcinoma | Cisplatin-Resistant | 11 ± 1 |

| K562/Gleevec | Human Myelogenous Leukemia | Imatinib-Resistant | 12 ± 1 |

| Data compiled from references[2][12]. IC50 values represent the concentration required to inhibit the proliferation of 50% of cells. |

Table 2: this compound Induced Mitochondrial Disruption in U2OS Cells

| Parameter | This compound Concentration | Time Point | Observation |

| Mitochondrial Respiration | 30 - 300 µg/ml | Immediate | Complete arrest of oxygen consumption |

| Δψm Dissipation | 100 µg/ml | 6 h | Significant loss of membrane potential |

| SMAC-GFP Release | 100 µg/ml | 6 h | Translocation from mitochondria to cytosol |

| Cytochrome C Release | 100 µg/ml | 6 h | Release from mitochondria |

| Data summarized from Zhou et al., Oncotarget, 2015.[7] |

Table 3: this compound Induced DAMPs Release from Rat Sarcoma Cells

| DAMP | Time Post-Treatment (17 µM this compound) | Result |

| ATP | 10 min | Peak release into supernatant |

| Cytochrome C | 30 - 60 min | Significant increase in supernatant |

| HMGB1 | 60 min | Translocation from cell lysate to supernatant |

| Data from Sveinbjørnsson et al., OncoImmunology, 2017.[12] |

Table 4: Clinical Efficacy of Intratumoral this compound

| Study Phase | Patient Population | Key Efficacy Endpoint | Result |

| Phase I (Monotherapy) | Advanced Solid Tumors (n=39) | Volume reduction of injected tumor (≥30%) | 29% of patients[1][13] |

| Phase I (Monotherapy) | Advanced Solid Tumors (n=14 biopsies) | Increase in intralesional CD8+ T-cells | 86% of biopsies[1][13] |

| Phase II | Basal Cell Carcinoma (BCC) | Complete elimination of tumor cells | ~51% of treated tumors[14][15] |

| Phase II | Basal Cell Carcinoma (BCC) | Overall reduction in tumor size | 86% overall reduction[14][15] |

| Clinical data compiled from multiple trial readouts.[1][13][14][15] |

Signaling Pathways and Immunogenic Cell Death (ICD)

This compound is a potent inducer of immunogenic cell death (ICD), a form of regulated cell death that activates an adaptive immune response against tumor antigens.[5][10] This is achieved through the release of a specific set of DAMPs from the dying cancer cells.

The key events are:

-

Calreticulin (CRT) Exposure: this compound treatment induces the translocation of CRT from the endoplasmic reticulum to the cell surface, where it acts as an "eat-me" signal for dendritic cells (DCs).[5]

-

ATP Release: The disruption of the plasma and mitochondrial membranes leads to the release of ATP into the extracellular space.[5][11] Extracellular ATP acts as a "find-me" signal, recruiting antigen-presenting cells (APCs) to the tumor site.

-

HMGB1 Release: High Mobility Group Box 1 (HMGB1) is released from the nucleus of necrotic cells and acts as a late-stage danger signal, binding to Toll-like receptor 4 (TLR4) on DCs to promote their maturation.[5][11]

-

Nucleic Acid Release: this compound-induced lysis also releases tumor-derived DNA and RNA. These nucleic acids can be sensed by APCs. This compound has been shown to directly activate TLR7, and the released DAMPs/nucleic acids can trigger other TLRs, leading to DC maturation in a MyD88-dependent manner.[6] This activation involves downstream NF-κB and MAPK signaling pathways.[6][16]

This cascade of events effectively reprograms the tumor microenvironment, leading to the maturation of DCs, efficient presentation of tumor antigens, and the subsequent activation and infiltration of tumor-specific CD8+ cytotoxic T-lymphocytes.[1][6]

Signaling Pathway: this compound Induced Immunogenic Cell Death

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize this compound's effects on mitochondria.

Protocol 1: Mitochondrial Respiration Assay

-

Objective: To measure the effect of this compound on cellular oxygen consumption rate (OCR).

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., U2OS) are seeded at 1.5 x 10⁴ cells per well in a Seahorse XF96 microplate and allowed to adhere overnight.[7]

-

Assay Medium: The growth medium is replaced with XF assay medium supplemented with 4 mM L-glutamine, 1 mM pyruvate, and 1 g/L D-glucose, adjusted to pH 7.4.[7]

-

Basal Respiration: Cells are equilibrated in the instrument, and the basal OCR is measured.

-

Compound Injection: this compound is injected at various concentrations (e.g., 0.3 µg/ml to 300 µg/ml) using the instrument's injection ports.[7]

-

Data Acquisition: OCR is measured kinetically immediately following injection to capture the rapid effects of the peptide. Data is analyzed using the instrument's software.

-

Protocol 2: Mitochondrial Membrane Potential (Δψm) Assay

-

Objective: To assess the dissipation of the mitochondrial inner membrane potential.

-

Methodology:

-

Cell Culture: U2OS cells are cultured in appropriate vessels and treated with this compound at indicated concentrations (e.g., 50-200 µg/ml) for 6 or 24 hours. Staurosporine (STS) or CCCP can be used as positive controls.[7]

-

Staining: Cells are stained with a Δψm-sensitive dye such as CMTMRos (MitoTracker Red CMXRos), which accumulates in the mitochondrial matrix of healthy, energized mitochondria.[7] A nuclear counterstain like Hoechst 33342 is also applied.

-

Imaging: Cells are imaged using a high-content imaging system, such as an ImageXpress micro XL automated bioimager.[7]

-

Analysis: The fluorescence intensity of CMTMRos per cell is quantified. A decrease in intensity indicates dissipation of Δψm.

-

Protocol 3: Mitochondrial Outer Membrane Permeabilization (MOMP) Assay

-

Objective: To visualize the release of intermembrane space proteins like SMAC and Cytochrome C.

-

Methodology:

-

Cell Culture & Transfection: For SMAC release, U2OS cells stably expressing a SMAC-GFP fusion protein are used. For Cytochrome C, untransfected cells are used.[7][9]

-

Treatment: Cells are treated with this compound as described in Protocol 2.

-

Fixation & Staining (for Cytochrome C): Untransfected cells are fixed, permeabilized, and stained with a primary antibody against Cytochrome C, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with Hoechst 33342.[9]

-

Imaging: Cells are imaged via fluorescence microscopy.

-

Analysis: In untreated cells, SMAC-GFP and Cytochrome C exhibit a punctate, granular mitochondrial staining pattern. Upon MOMP, the fluorescence becomes diffuse throughout the cytosol.[7][9] The percentage of cells with diffuse staining is quantified.

-

Experimental Workflow: Assessing Mitochondrial Targeting

Conclusion

This compound represents a novel immunotherapeutic agent with a distinct and potent mechanism of action centered on the disruption of mitochondrial membranes. Its ability to selectively accumulate in the mitochondria of cancer cells and induce rapid, immunogenic necrosis provides a powerful one-two punch: direct tumor cell killing and the initiation of a durable, systemic anti-tumor immune response. The wealth of preclinical and clinical data underscores its potential to convert immunologically quiescent tumors into inflamed microenvironments susceptible to immune-mediated clearance. Understanding this core mechanism is paramount for its continued development, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors, to which its action is highly complementary.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The oncolytic peptide this compound triggers necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The oncolytic peptide this compound triggers immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells [frontiersin.org]

- 7. The oncolytic peptide this compound kills cancer cells through Bax/Bak-regulated mitochondrial membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The oncolytic peptide this compound triggers immunogenic cell death [ouci.dntb.gov.ua]

- 11. lytixbiopharma.com [lytixbiopharma.com]

- 12. Oncolytic peptide this compound induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety, Antitumor Activity, and T-cell Responses in a Dose-Ranging Phase I Trial of the Oncolytic Peptide this compound in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. trial.medpath.com [trial.medpath.com]

- 15. Study: this compound Shows 86% Reduction in BCC Tumor Size - - PracticalDermatology [practicaldermatology.com]

- 16. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

LTX-315: A Cationic Antimicrobial Peptide Analog for Immuno-Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LTX-315 is a first-in-class, de novo designed oncolytic peptide with potent, localized anticancer activity. Derived from structure-activity relationship studies of the host defense peptide bovine lactoferricin, this 9-mer cationic peptide represents a novel immunotherapeutic agent.[1][2][3] Its primary mechanism of action involves the rapid induction of immunogenic cell death (ICD) through direct membranolytic effects on cancer cells and their mitochondria.[1][3][4][5][6] This leads to the release of danger-associated molecular patterns (DAMPs) and tumor antigens, effectively reprogramming the tumor microenvironment from "cold" to "hot," thereby stimulating a robust and specific antitumor immune response.[3][5] this compound is currently under evaluation in clinical trials for various solid tumors, both as a monotherapy and in combination with other immunotherapies.[3][5][7]

Core Characteristics and Structure

This compound is a synthetic nonameric peptide with the sequence K-K-W-W-K-K-W-Dip-K-NH2.[8] Its design is optimized for anticancer activity, featuring five cationic lysine (B10760008) (K) residues and three tryptophan (W) residues, along with the bulky, lipophilic unnatural amino acid β-diphenylalanine (Dip).[9][10] This composition allows this compound to adopt an amphipathic helical structure, crucial for its interaction with and disruption of cellular membranes.[8][9][10] The cationic nature of this compound facilitates a selective interaction with the anionic components that are more abundant on the outer surface of cancer cell membranes compared to normal cells.[4][11]

Mechanism of Action

The oncolytic activity of this compound is multifaceted, initiated by direct physical disruption of cellular structures and culminating in the activation of a systemic antitumor immune response.

Direct Cytotoxicity: Membrane and Mitochondrial Disruption

Upon intratumoral administration, this compound rapidly targets and disrupts the plasma membrane of cancer cells, leading to cell lysis.[1][2][4][8] This membranolytic effect is a key feature of its direct killing activity.[4][5]

Simultaneously, this compound is internalized and accumulates in close proximity to mitochondria.[1][2] It directly perturbs the mitochondrial membranes, causing a dissipation of the mitochondrial membrane potential, altered morphology, and an immediate arrest of mitochondrial respiration.[1][2][12] This mitochondrial distortion is a critical step in its cytotoxic action and is regulated by the pro-apoptotic proteins BAX and BAK.[12] Cells lacking mitochondria have shown increased resistance to this compound, underscoring the organelle's importance in the peptide's mechanism.[12]

Induction of Immunogenic Cell Death (ICD)

The lytic and mitochondrial disruptive effects of this compound culminate in the release of a suite of DAMPs and tumor antigens into the tumor microenvironment.[1][3][4][5][8] This process transforms the dying cancer cells into a potent in situ vaccine.

Key DAMPs released include:

-

ATP: Acts as a "find-me" signal, recruiting antigen-presenting cells (APCs) like dendritic cells (DCs) to the tumor site.[1][4][5]

-

High Mobility Group Box 1 (HMGB1): A nuclear protein that, when released, acts as a pro-inflammatory cytokine, promoting DC maturation and function.[1][4][5][13]

-

Calreticulin (CALR): Translocates to the cell surface of dying cells, acting as an "eat-me" signal for phagocytosis by DCs.[5][14]

-

Cytochrome C: Released from the perturbed mitochondria into the cytosol and extracellular space.[1][2][4]

-

Mitochondrial DNA (mtDNA) and N-formyl peptides: Further stimulate innate immune signaling.[5]

The overall mechanism of action is depicted in the workflow below.

Immune Signaling Pathways

This compound-induced DC maturation is a critical step for generating an effective antitumor immune response. This process is mediated by several signaling pathways:

-

Toll-Like Receptor (TLR) Signaling: this compound can directly activate TLR7. Furthermore, by forming complexes with DNA and RNA released from dying tumor cells, it can trigger other TLRs.[15][16]

-

MyD88-Dependent Pathway: The effects of this compound on DCs and the subsequent promotion of anti-melanoma immunity are critically dependent on the cytosolic signal transducer Myeloid Differentiation response gene 88 (MyD88).[15]

-

NF-κB and MAPK Activation: this compound treatment triggers the activation of NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in DCs, which are essential for their maturation and cytokine production.[15]

-

JAK-STAT Pathway: Multi-omic analyses have shown that this compound treatment leads to the positive regulation of the JAK-STAT cascade.[17]

-

PD-L1 Downregulation: Recent studies suggest this compound may inhibit the ATP11B/CMTM6 complex, which promotes the lysosome-dependent degradation of PD-L1 on tumor cells, thus mimicking the effect of immune checkpoint blockade.[14][17]

The signaling cascade leading to DC maturation is illustrated below.

Quantitative Data

In Vitro Cytotoxicity

This compound demonstrates rapid and potent cytotoxic effects against a wide range of cancer cell lines, including those that are drug-resistant.[3][4][9]

| Cell Line | Histology | IC50 Value (µM) | Exposure Time | Reference |

| rTMSC | Rat Fibrosarcoma | 7 | 2 hours | [4] |

| Various Human Cancer Lines | Multiple | Mean IC50 range | Not Specified | [9] |

| Murine & Human Melanoma | Melanoma | Highly Active | Not Specified | [8] |

Table 1: In Vitro Cytotoxicity of this compound

In comparison, conventional chemotherapeutic agents like dacarbazine, temozolomide, and cisplatin (B142131) showed IC50 values >100 µM after 2 hours against the rTMSC cell line.[4]

Preclinical In Vivo Efficacy

Intratumoral injection of this compound has led to complete tumor regression and the establishment of long-term, tumor-specific immunity in various preclinical models.

| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |

| Syngeneic Mice | B16 Melanoma | Intratumoral injection | ~80% complete and long-lasting regression | [8] |

| Syngeneic Mice | B16 Melanoma | Intratumoral injection (1mg/inj, 3 days) | 80% complete regression | [3] |

| Rat | Fibrosarcoma | Intratumoral injection | Complete regression and systemic immune response | [4] |

| Mice | MCA205 Sarcoma | Intratumoral injection | Complete regression of small tumors (20-25 mm²) | [3][5] |

| Mice | Braf/Pten-driven Melanoma | Intratumoral injection | Profound antitumor effects | [18] |

| Mice | Kras/P53-driven Sarcoma | Intratumoral injection | Delayed progression | [18] |

Table 2: Preclinical In Vivo Efficacy of this compound

A significant finding in these models is the induction of an abscopal effect , where the local treatment of one tumor leads to the regression of distant, untreated tumors.[4][5] This highlights the systemic nature of the induced immune response.

Clinical Trial Data

Phase I and II clinical trials are ongoing for various cancers.[7][19]

| Trial Phase | Cancer Type | Key Findings | Reference |

| Phase I | Solid Tumors | Acceptable safety profile; partial/complete regression in injected tumors; evidence of abscopal effect; increased CD8+ T-cell infiltration. | [5][11] |

| Phase II (Part 2) | Basal Cell Carcinoma (BCC) | ~51% of treated tumors achieved complete elimination; 86% overall reduction in tumor size; no serious adverse events. | [20] |

Table 3: Summary of Clinical Trial Results for this compound

Antimicrobial Activity

This compound has also been identified as a potent, broad-spectrum antimicrobial agent effective against both gram-positive and gram-negative pathogens, including multidrug-resistant strains.[21] Its mechanism involves high-affinity binding to the membrane component phosphatidylglycerol (PG), leading to membrane disruption.[21]

Experimental Protocols

In Vitro Cytotoxicity (MTT Assay)

This protocol is based on the colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) viability assay.[9][10]

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A375 melanoma) at a concentration of 1 x 10⁵ cells/ml in 0.1 ml volumes in 96-well plates.[10]

-

Adherence: Allow cells to adhere in a complete growth medium overnight in a humidified incubator (37°C, 5% CO₂).

-

Washing: Remove the medium and wash the cells twice with serum-free medium (e.g., RPMI-1640).[10]

-

Treatment: Add this compound dissolved in serum-free medium at various concentrations (e.g., 2-180 µg/ml).[10]

-

Incubation: Incubate the plates for a defined period (e.g., 2 hours).[4][10]

-

MTT Addition: Add MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value from the dose-response curve.

DAMP Release Assay (Cytochrome C ELISA)

Objective: To quantify the release of Cytochrome C from cells following this compound treatment.[10]

Methodology:

-

Cell Culture: Culture cells (e.g., A375) to an appropriate confluency in culture plates.

-

Treatment: Treat the cells with a specific concentration of this compound (e.g., 35 µM) for various time points (e.g., 5, 15, 45 minutes).[10] Include an untreated control.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

ELISA: Analyze the supernatant for Cytochrome C levels using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer’s instructions.

-

Analysis: Compare the levels of Cytochrome C in the supernatants of this compound-treated cells to the untreated control cells. A significant increase indicates mitochondrial membrane perturbation.[10]

DC Maturation and Signaling Analysis (Western Blot)

Objective: To detect the activation of key signaling proteins (e.g., phosphorylated forms of NF-κB and MAPK pathway members) in dendritic cells after this compound treatment.[15]

Methodology:

-

DC Culture: Culture human monocyte-derived DCs (monoDCs).

-

Treatment: Treat the DCs with this compound for a specified duration.

-

Cell Lysis: Lyse the treated and untreated control cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-p38) and their total protein counterparts.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Analyze the band intensities to determine the relative levels of protein phosphorylation, indicating pathway activation.

Conclusion and Future Perspectives

This compound is a pioneering oncolytic peptide that effectively bridges direct tumor cell killing with the induction of a powerful and lasting systemic immune response. Its dual mechanism of action—disrupting both plasma and mitochondrial membranes to trigger immunogenic cell death—makes it a highly attractive agent for cancer immunotherapy. By transforming the tumor microenvironment, this compound can convert immunologically "cold" tumors into "hot" ones, making them more susceptible to immune-mediated destruction.

The promising preclinical and early clinical data suggest significant potential for this compound, particularly in combination with immune checkpoint inhibitors, where it may synergistically enhance antitumor efficacy.[5][22] Future research will continue to explore its full therapeutic potential across a broader range of malignancies and in various combination regimens, aiming to establish this compound as a key component in the future of cancer treatment.

References

- 1. lytixbiopharma.com [lytixbiopharma.com]

- 2. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lytixbiopharma.com [lytixbiopharma.com]

- 4. Oncolytic peptide this compound induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound: a first-in-class oncolytic peptide that reprograms the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. This compound (Oncopore™): A short synthetic anticancer peptide and novel immunotherapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The oncolytic peptide this compound kills cancer cells through Bax/Bak-regulated mitochondrial membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. verrica.com [verrica.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. trial.medpath.com [trial.medpath.com]

- 21. This compound is a novel broad-spectrum antimicrobial peptide against clinical multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jitc.bmj.com [jitc.bmj.com]

LTX-315: A Technical Guide to its Impact on Dendritic Cell Maturation

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTX-315 is a first-in-class, nine-amino-acid oncolytic peptide with potent, localized immunomodulatory activity.[1][2] By inducing immunogenic cell death (ICD), this compound not only directly lyses tumor cells but also transforms the tumor microenvironment from immunologically "cold" to "hot," a critical step in eliciting a robust and durable anti-tumor immune response.[2][3] A key element of this transformation is the maturation of dendritic cells (DCs), the most potent antigen-presenting cells and the orchestrators of adaptive immunity. This technical guide provides an in-depth analysis of the mechanisms by which this compound drives DC maturation, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism: A Two-Pronged Assault on Immune Ignorance

This compound induces DC maturation through a dual mechanism, comprising both indirect and direct actions on these critical immune cells.[3][4][5] This ensures a robust activation cascade, turning the tumor into a beacon for the immune system.

Indirect Maturation: The Power of Immunogenic Cell Death

Intratumoral injection of this compound leads to the rapid necrosis of cancer cells.[6] This is not a silent death; it is a highly immunogenic process characterized by the release of a cocktail of Damage-Associated Molecular Patterns (DAMPs).[3][7][8] These molecules, including ATP, High Mobility Group Box 1 (HMGB1), and surface-exposed calreticulin, act as potent "danger signals" for the immune system.[3][7][8]

Furthermore, this compound-treated cancer cells release nucleic acids (DNA and RNA) that can form immunostimulatory complexes with the cationic peptide.[4][9] These complexes are then recognized by specific Toll-like receptors (TLRs) on DCs:

-

This compound-DNA complexes are sensed by TLR9 .

-

This compound-RNA complexes are recognized by TLR8 in human monocyte-derived DCs (monoDCs).[4]

This indirect activation via DAMPs and nucleic acid complexes triggers a signaling cascade that is critically dependent on the adaptor protein Myeloid Differentiation primary response 88 (MyD88) .[4][7][9]

Direct Maturation: A Direct Command to Activate

Beyond its effects on tumor cells, this compound can also directly engage and activate DCs.[4][9] Studies have shown that this compound can directly trigger TLR7 on both conventional DCs (cDCs) and plasmacytoid DCs (pDCs).[4][7] This direct interaction initiates a MyD88-dependent signaling pathway, mirroring the cascade initiated by the indirect mechanisms.[4][7][9]

The convergence of these direct and indirect pathways on the MyD88 signaling hub leads to the activation of key downstream transcription factors, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) .[4][7] This, in turn, drives the comprehensive phenotypic and functional maturation of the dendritic cell.

Quantitative Impact on Dendritic Cell Maturation

The maturation of dendritic cells is characterized by the upregulation of surface molecules involved in T-cell activation and the secretion of pro-inflammatory cytokines. This compound has been shown to robustly induce these changes in various DC subtypes.

Upregulation of DC Maturation Markers

Treatment with this compound, either directly or via the supernatant from this compound-treated cancer cells, leads to a significant increase in the expression of co-stimulatory molecules and Major Histocompatibility Complex (MHC) class II molecules on the surface of DCs.[4][9]

| Cell Type | Treatment | Upregulated Markers | Reference |

| Human monoDCs | Supernatant of this compound-treated A375 cells | CD80, CD83, CD86, HLA-DR | [4][9] |

| Human monoDCs | This compound directly | CD80, CD83, CD86, HLA-DR | [4] |

| Human monoDCs | This compound-DNA/RNA complexes | CD80, CD83, CD86, HLA-DR | [4] |

| Human pDCs | This compound-DNA/RNA complexes | CD86, HLA-DR | [4] |

| Mouse BMDCs | Supernatant of this compound-treated B16F10 cells | CD86, I-A/E | [4][9] |

| Mouse BMDCs | This compound directly | CD80, CD86, I-A/E | [4] |

| Mouse BMDCs | This compound-DNA complexes | CD80, CD86, I-A/E | [4] |

BMDCs : Bone Marrow-Derived Dendritic Cells

Induction of Pro-inflammatory Cytokine Production

The maturation process is also accompanied by the secretion of cytokines that shape the ensuing T-cell response. This compound treatment stimulates DCs to produce a range of pro-inflammatory cytokines.[4][9]

| Cell Type | Treatment | Secreted Cytokines | Reference |

| Human monoDCs | Supernatant of this compound-treated A375 cells | TNF-α, IL-1β | [4][9] |

| Human monoDCs | This compound directly | TNF-α | [4] |

| Human monoDCs | This compound-DNA/RNA complexes | TNF-α, IL-1β, IL-12p70 | [4] |

| Human pDCs | This compound-DNA/RNA complexes | IFNα | [4] |

| Mouse BMDCs | Supernatant of this compound-treated B16F10 cells | IL-1β | [4][9] |

| Mouse BMDCs | This compound directly | IL-1β | [4] |

Signaling Pathways and Experimental Workflows

Visualizing the Mechanism: Signaling Pathways

The signaling cascades initiated by this compound are central to its immunomodulatory effects. The following diagrams, rendered in DOT language, illustrate the key pathways.

Caption: Indirect activation of dendritic cells by this compound.

Caption: Direct activation of dendritic cells by this compound.

Visualizing the Process: Experimental Workflow

The assessment of DC maturation following this compound treatment follows a structured workflow.

Caption: General experimental workflow for assessing DC maturation.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on this compound and DC maturation. Researchers should optimize these protocols for their specific experimental systems.

Assessment of DC Phenotype by Flow Cytometry

Objective: To quantify the expression of maturation markers on the surface of dendritic cells following treatment.

Methodology:

-

Cell Culture: Human monocyte-derived DCs (monoDCs) or mouse bone marrow-derived DCs (BMDCs) are cultured at a density of 5 x 10^5 cells/mL.[4][9]

-

Treatment: DCs are treated with varying concentrations of this compound directly, or with the supernatant from tumor cells (e.g., A375 or B16F10) previously treated with this compound (e.g., 50 µg/mL for 6 hours).[4][9] A sham-treated group serves as a negative control. The incubation period is typically 48 hours.[4][9]

-

Staining: After incubation, cells are harvested and stained with fluorescently conjugated monoclonal antibodies against surface markers. For human DCs, this includes antibodies against CD80, CD83, CD86, and HLA-DR.[4] For mouse DCs, antibodies against CD11c, CD80, CD86, and I-A/E are used.[4] Isotype-matched control antibodies are used to determine background fluorescence.

-

Data Acquisition: Stained cells are analyzed on a flow cytometer (e.g., BD LSR II).[4]

-

Analysis: The percentage of positive cells and the mean fluorescence intensity (MFI) for each marker are determined using appropriate software, gating on the live DC population.

Quantification of Cytokine Production by ELISA or Cytokine Array

Objective: To measure the concentration of pro-inflammatory cytokines secreted by DCs in response to this compound.

Methodology:

-

Cell Culture and Treatment: DCs are cultured and treated as described in the flow cytometry protocol.

-

Supernatant Collection: After the 48-hour incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

Cytokine Measurement: The concentration of cytokines such as TNF-α, IL-1β, IL-12, and IFNα in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex cytokine array plates (e.g., V-PLEX ultrasensitive plate assay) according to the manufacturer's instructions.[4]

-

Data Analysis: A standard curve is generated using recombinant cytokine standards, and the concentration of each cytokine in the experimental samples is interpolated from this curve.

Analysis of Signaling Pathways by Western Blot

Objective: To detect the activation of NF-κB and MAPK signaling pathways in DCs.

Methodology:

-

Cell Culture and Starvation: Human monoDCs are cultured and then starved overnight in serum-free medium to reduce basal signaling activity.[4]

-

Treatment: Cells are treated with this compound (e.g., 20 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes) to capture the dynamics of signaling pathway activation.[4]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins, such as IκBα, p65 (for NF-κB), and p38, ERK1/2, JNK (for MAPKs).

-

Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Conclusion

This compound is a potent inducer of dendritic cell maturation, a critical step in the generation of a powerful, tumor-specific T-cell response. By leveraging both direct and indirect mechanisms of activation centered around TLR signaling and the MyD88 adaptor protein, this compound effectively converts a state of immune ignorance at the tumor site into one of robust immune activation. The comprehensive maturation profile, characterized by the upregulation of co-stimulatory molecules and the production of key pro-inflammatory cytokines, underscores the potential of this compound as a cornerstone of modern cancer immunotherapy. The methodologies and data presented in this guide provide a framework for further research and development in this exciting field.

References

- 1. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and adoptive cell therapy using tumor-infiltrating lymphocytes generate tumor specific T cells in patients with metastatic soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

- 4. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a first-in-class oncolytic peptide that reprograms the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

LTX-315: A Technical Guide to the Induction of Immunogenic Cell Death via Danger-Associated Molecular Pattern (DAMP) Release

For Researchers, Scientists, and Drug Development Professionals

Introduction